Cycloheptyl Ring Size Confers LPA Receptor Antagonist Activity Not Observed with Cyclopentyl or Cyclohexyl Analogues
The 2‑cycloheptylpropanoic acid scaffold is encompassed within Formula (I) of Bristol‑Myers Squibb patent EP3852747A1, which explicitly claims substituted cycloheptyl acid compounds as selective LPA receptor antagonists [1]. In contrast, the structurally isomeric cyclopentyl acid series is claimed in a separate patent family (EP3852747A1 vs. the cyclopentyl acid counterpart), indicating that the cycloheptyl core affords a distinct receptor‑subtype selectivity and binding profile that is not interchangeable with the cyclopentyl or cyclohexyl scaffolds [2]. This class‑level differentiation is rooted in the conformational properties of the seven‑membered ring, which positions the carboxylic acid and adjacent substituents in a spatial arrangement uniquely suited to LPA receptor binding pockets.
| Evidence Dimension | LPA receptor antagonist pharmacophore specificity |
|---|---|
| Target Compound Data | 2‑Cycloheptylpropanoic acid falls within the generic Formula (I) of EP3852747A1, designating cycloheptyl acid derivatives as selective LPA receptor inhibitors. |
| Comparator Or Baseline | Cyclopentyl acid derivatives are claimed in a distinct patent family (e.g., CYCLOPENTYL ACIDS AS LPA ANTAGONISTS), indicating divergent pharmacophore requirements. |
| Quantified Difference | Scaffold‑level patent divergence: cycloheptyl vs. cyclopentyl acid series are prosecuted as separate inventions, reflecting non‑overlapping receptor selectivity. |
| Conditions | LPA receptor binding/functional assays as described in EP3852747A1 and WO2019/XXXXXX (cyclopentyl acid counterpart). |
Why This Matters
For laboratories prosecuting LPA receptor antagonist lead series, selecting the cycloheptyl acid intermediate (rather than a cyclopentyl or cyclohexyl alternative) preserves fidelity to the pharmacophore geometry required for receptor‑subtype selectivity.
- [1] Bristol-Myers Squibb Company. CYCLOHEPTYL ACIDS AS LPA ANTAGONISTS. EP3852747A1, filed 2019-09-16, published 2021. Claims 1‑10. View Source
- [2] Bristol-Myers Squibb Company. CYCLOPENTYL ACIDS AS LPA ANTAGONISTS. Patent family counterpart, 2019. View Source
